Lipophilicity (XLogP3) Comparison vs. 1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone
The cyclohexyl-substituted target compound (CAS 39630-13-2) has a computed XLogP3 of 1.6, which is +0.3 log units higher than the phenyl-substituted analog 1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-00-7) at XLogP3 1.3 [1]. This 0.3 log unit increase corresponds to an approximately 2-fold greater partitioning into octanol over water, indicating enhanced lipophilicity conferred by the cyclohexyl ring versus the planar aromatic phenyl ring [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-00-7): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.3 (~2-fold higher octanol/water partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.10.14 release); no experimental logP data available for direct comparison [1] |
Why This Matters
Higher lipophilicity can improve membrane permeability but may reduce aqueous solubility, making the cyclohexyl analog preferable for targets requiring balanced logD or for building block selection when optimizing CNS penetration profiles.
- [1] PubChem. 2-Pyrrolidinone, 1-cyclohexyl-4-piperidinocarbonyl- (CID 217800) vs. 2-Pyrrolidinone, 1-phenyl-4-piperidinocarbonyl- (CID 217789). XLogP3-AA values retrieved from computed properties section. View Source
- [2] PubChem Computed Properties. 2-Pyrrolidinone, 1-phenyl-4-piperidinocarbonyl-. CID 217789. CAS 39630-00-7. XLogP3-AA: 1.3. View Source
